molecular formula C9H10Cl3NO B1395907 3-(3,4-Dichlorophenoxy)azetidine hydrochloride CAS No. 606129-60-6

3-(3,4-Dichlorophenoxy)azetidine hydrochloride

Cat. No. B1395907
M. Wt: 254.5 g/mol
InChI Key: WCGIRDBDXDCUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenoxy)azetidine hydrochloride is a chemical compound with the linear formula C9H10Cl3NO . It is a novel heterocyclic compound that has gained significant attention in the field of chemical and biological sciences due to its unique structure.


Molecular Structure Analysis

The molecular formula of 3-(3,4-Dichlorophenoxy)azetidine hydrochloride is C9H10Cl3NO . The average mass is 254.541 Da and the monoisotopic mass is 252.982803 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : 3-(3,4-Dichlorophenoxy)azetidine hydrochloride is involved in the stereoselective synthesis of piperidines. Mollet et al. (2011) described the synthesis of various 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines using related azetidine compounds. This method provides easy access to valuable templates in medicinal chemistry (Mollet et al., 2011).

  • Synthesis from Amine Hydrohalides : Huszthy et al. (1993) reported efficient synthetic routes for azetidine starting from 3-amino-1-propanol or 3-halopropylamine hydrohalides, indicating a versatile approach to azetidine derivatives (Huszthy et al., 1993).

  • Derivative Preparation : Bauman and Duthaler (1988) studied the preparation of 3-azetidinones and their transformation to 3-ethylideneazetidines, crucial for synthesizing polyoximic acid, a potential pharmaceutical compound (Bauman & Duthaler, 1988).

Biomedical Research

  • Antioxidant Activity : Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives, which displayed moderate to significant antioxidant effects. This suggests potential medicinal applications for azetidine derivatives (Nagavolu et al., 2017).

  • Microglial Cell Activation : Kim et al. (2015) studied the effects of an azetidine derivative, KHG26792, on ATP-induced activation of NFAT and MAPK pathways in microglia, indicating potential therapeutic uses in CNS diseases (Kim et al., 2015).

  • Protective Effects in Hypoxia : Kim et al. (2016) also reported that KHG26792, an azetidine derivative, has protective effects on hypoxia-induced toxicity by suppressing microglial activation (Kim et al., 2016).

Safety And Hazards

The safety data sheet for 3-(3,4-Dichlorophenoxy)azetidine hydrochloride is available for viewing and downloading at Echemi.com . It’s important to note that this compound is intended for research use only and not for medicinal or household use.

properties

IUPAC Name

3-(3,4-dichlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIRDBDXDCUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702150
Record name 3-(3,4-Dichlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenoxy)azetidine hydrochloride

CAS RN

606129-60-6
Record name 3-(3,4-Dichlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-Benzhydryl-3-(3,4-dichloro-phenoxy)-azetidine (2.14 g, 6.4 mmol) in dry dichloromethane (20 ml) is treated with 1-chloroethylchloroformate (0.832 ml, 7.7 mmol) with stirring for 4 hours. The solvent is evaporated and the residue dissolved in methanol and refluxed for 18 hrs. The methanol is evaporated to a saturated solution, and then treated with diethylether. The resulting precipitate is filtered and dried under vacuum to afford 3-(3,4-Dichloro-phenoxy)-azetidine hydrochloride. 1H NMR (D6 DMSO, 400 Mhz) δ 9.5 (2H, brS), 7.6 (1H, d), 7.2 (1H, s), 6.9 (1H, d), 5.1 (1H, m), 4.4 (2H, m), 3.95 (2H, m).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.832 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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